molecular formula C16H15N3O3 B2919027 ethyl 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1160246-14-9

ethyl 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2919027
CAS No.: 1160246-14-9
M. Wt: 297.314
InChI Key: AAUCFVDRYRWEDA-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound belonging to the pyrazolopyridine class. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system containing nitrogen atoms. It is known for its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as ethyl acetoacetate, hydrazine hydrate, and phenylhydrazine.

  • Reaction Steps: The synthesis involves a series of steps including condensation, cyclization, and esterification reactions.

  • Conditions: The reactions are usually carried out under acidic or basic conditions, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

  • Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions at different positions of the pyrazolopyridine core can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives with altered functional groups.

  • Reduction Products: Reduced forms with different electronic properties.

  • Substitution Products: Derivatives with substituted atoms or groups at specific positions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule with various biological activities. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: Its derivatives are used in the production of materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

  • Apixaban: A potent, selective, and orally active inhibitor of coagulation factor Xa.

  • Indole Derivatives: Various bioactive aromatic compounds containing the indole nucleus with applications in treating cancer, microbes, and other conditions.

This compound represents a promising area of research with potential applications across multiple scientific disciplines. Its synthesis, reactions, and applications highlight its importance in both academic and industrial settings.

Properties

IUPAC Name

ethyl 3-methyl-6-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-3-22-16(21)12-9-13(20)17-15-14(12)10(2)18-19(15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUCFVDRYRWEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=C1C(=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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